molecular formula C14H25N3O5 B12904784 L-Leucine, L-seryl-L-prolyl- CAS No. 502169-20-2

L-Leucine, L-seryl-L-prolyl-

Cat. No.: B12904784
CAS No.: 502169-20-2
M. Wt: 315.37 g/mol
InChI Key: FKYWFUYPVKLJLP-DCAQKATOSA-N
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Description

(S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid is a complex organic compound that features a pyrrolidine ring, an amino acid moiety, and a hydroxypropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the incorporation of the amino acid and hydroxypropanoyl groups. One common approach is to start with a chiral amino acid derivative, which undergoes a series of reactions including amide bond formation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide bond can produce a primary amine .

Scientific Research Applications

(S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of (S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

502169-20-2

Molecular Formula

C14H25N3O5

Molecular Weight

315.37 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C14H25N3O5/c1-8(2)6-10(14(21)22)16-12(19)11-4-3-5-17(11)13(20)9(15)7-18/h8-11,18H,3-7,15H2,1-2H3,(H,16,19)(H,21,22)/t9-,10-,11-/m0/s1

InChI Key

FKYWFUYPVKLJLP-DCAQKATOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)N

Origin of Product

United States

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